Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate
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Overview
Description
Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate is a compound with the molecular formula C7H4LiN3O2 and a molecular weight of 169.07. This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its versatile scaffold in organic synthesis and drug development . The imidazo[1,2-a]pyrazine structure is a fused heterocyclic system containing both imidazole and pyrazine rings, making it a privileged structure in medicinal chemistry .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrazine derivatives are known to interact with various biological targets, contributing to their multifarious biological activity .
Mode of Action
Imidazo[1,2-a]pyrazine derivatives are known to undergo various reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions can lead to the direct functionalization of the imidazo[1,2-a]pyrazine scaffold, which may influence its interaction with biological targets .
Biochemical Pathways
Imidazo[1,2-a]pyrazine derivatives have been associated with the pi3k-akt-mtor signaling pathway, a frequently activated signal transduction pathway in human malignancies .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may exhibit good bioavailability .
Result of Action
Imidazo[1,2-a]pyrazine derivatives have been associated with potent anticancer activity, particularly against kras g12c-mutated nci-h358 cells .
Action Environment
The functionalization of imidazo[1,2-a]pyrazine derivatives can be influenced by various factors, including the presence of transition metals and the use of photocatalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrazine derivatives, including Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate, often involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the iodine-catalyzed synthesis, which involves the reaction of an aryl aldehyde with 2-aminopyrazine, followed by a [4 + 1] cycloaddition with tert-butyl isocyanide . This method is efficient and provides good yields at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine-2-carboxylic acid derivatives, while reduction could produce imidazo[1,2-a]pyrazine-2-carboxylate esters .
Scientific Research Applications
Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Similar in structure but contain a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidines: Contain a pyrimidine ring and have similar synthetic routes and biological activities.
Imidazo[1,2-a]pyrazine-1,2,3-triazole derivatives: These compounds are synthesized via click chemistry and have shown significant antimicrobial activity.
Uniqueness
Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate is unique due to its specific lithium ion coordination, which can influence its reactivity and biological activity. The presence of the lithium ion can enhance the compound’s solubility and stability, making it a valuable scaffold for further drug development.
Properties
IUPAC Name |
lithium;imidazo[1,2-a]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.Li/c11-7(12)5-4-10-2-1-8-3-6(10)9-5;/h1-4H,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAAAPGEMKDQJL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN2C=C(N=C2C=N1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138523-42-7 |
Source
|
Record name | lithium(1+) imidazo[1,2-a]pyrazine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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